1-([1,1'-Biphenyl]-4-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride
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Overview
Description
1-([1,1’-Biphenyl]-4-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride is a complex organic compound with a unique structure that combines a biphenyl group, a cyclohexyl group, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-4-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the biphenyl ether: This can be achieved through a nucleophilic aromatic substitution reaction where a phenol reacts with a halobenzene in the presence of a base.
Introduction of the amino alcohol moiety: This step involves the reaction of the biphenyl ether with an epoxide, followed by the addition of a secondary amine to form the amino alcohol.
Cyclohexyl group attachment:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-([1,1’-Biphenyl]-4-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The biphenyl ether can be reduced to form cyclohexyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino alcohol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce cyclohexyl derivatives.
Scientific Research Applications
1-([1,1’-Biphenyl]-4-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the amino alcohol moiety can form hydrogen bonds with active sites. The cyclohexyl group can enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexylpropan-2-ol: This compound shares the cyclohexyl and propanol moieties but lacks the biphenyl ether and amino groups.
Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.
Uniqueness
1-([1,1’-Biphenyl]-4-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride is unique due to its combination of a biphenyl ether, a cyclohexyl group, and an amino alcohol moiety. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for scientific research and industrial applications.
Properties
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-(4-phenylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2.ClH/c1-23(20-10-6-3-7-11-20)16-21(24)17-25-22-14-12-19(13-15-22)18-8-4-2-5-9-18;/h2,4-5,8-9,12-15,20-21,24H,3,6-7,10-11,16-17H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZNULJWTNNPEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC=C(C=C1)C2=CC=CC=C2)O)C3CCCCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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